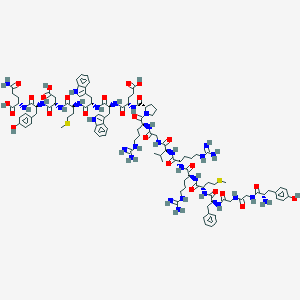
1,3-Dimethyl-2-(2-furyl)imidazolidine
Übersicht
Beschreibung
1,3-Dimethyl-2-(2-furyl)imidazolidine is an imidazolidine derivative . It is reported to act as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone .
Synthesis Analysis
The synthesis of 1,3-Dimethyl-2-(2-furyl)imidazolidine can be achieved from Furfural and N,N’-Dimethyl-1,2-ethanediamine . A density functional theory study reported a reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone through the urea method with water serving as both solvent and catalyst .Molecular Structure Analysis
The molecular formula of 1,3-Dimethyl-2-(2-furyl)imidazolidine is C9H14N2O . The molecular weight is 166.22 .Chemical Reactions Analysis
The nucleophilic cyclization reaction is implemented by two ammonia removal steps . One –NH group of dimethylethylenediamine (DMEDA) first attacks the carbon atom of urea, eliminating one –NH3 group and forming an intermediate state .Physical And Chemical Properties Analysis
1,3-Dimethyl-2-(2-furyl)imidazolidine has a boiling point of 100 °C at 12mmHg and a density of 1.02 .Wissenschaftliche Forschungsanwendungen
Asymmetric Alkylative Esterification : Chiral 1,3-dimethyl-2-iminoimidazolidines, which are closely related to the compound , have been used in asymmetric alkylative esterification of benzoic acid, showing potential for new applications in organic synthesis (Isobe, Fukuda, & Ishikawa, 1998).
Aminomethylation Reactions : Aminomethylation of 2-(2-furyl)imidazo[1,2-a]pyridine, a process related to the synthesis of imidazolidine derivatives, has been studied, indicating potential in organic chemistry and drug development (Saldabol, Zeligman, & Giller, 1971).
Thiono Derivative Oxidation : Studies on the oxidation of thiono derivatives of imidazoles, which are structurally similar, have provided insights into their behavior in oxidation reactions, relevant for chemical synthesis (Karkhanis & Field, 1985).
Synthesis and Solubility of Polyimides : Polyimides derived from imidazolidine derivatives show excellent solubility in polar solvents and have high glass transition temperatures, making them of interest in materials science (Seçkin, Çetinkaya, Köytepe, & Yiǧit, 2003).
Corrosion Inhibition : Imidazoline, a compound related to 1,3-Dimethyl-2-(2-furyl)imidazolidine, acts as an efficient corrosion inhibitor for carbon steel in acid media, which is significant for industrial applications (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Synthesis of Imidazolidinones : Research has been conducted on novel methods for synthesizing imidazolidin-2-ones, providing new approaches for chemical synthesis (Kravchenko et al., 2008).
Microbiological Applications : Some imidazolidine derivatives have been evaluated for their microbiological properties, suggesting potential applications in medical and pharmaceutical research (Khan, Husain, Sharma, & Rashid, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-1,3-dimethylimidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-10-5-6-11(2)9(10)8-4-3-7-12-8/h3-4,7,9H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKUHUXAHKFSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1C2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542992 | |
| Record name | 2-(Furan-2-yl)-1,3-dimethylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-(2-furyl)imidazolidine | |
CAS RN |
104208-14-2 | |
| Record name | 2-(2-Furanyl)-1,3-dimethylimidazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104208-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Furan-2-yl)-1,3-dimethylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-2-(2-furyl)imidazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















